Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[104004,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione is an organic compound with the molecular formula C16H10O2 It is a derivative of cyclooctatetraenoquinone and is characterized by its unique eight-membered ring structure fused with two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione can be synthesized through several methods. One common approach involves the selenium dioxide oxidation of dibenzo[a,e]cycloocten-5(6H)-one. This precursor is obtained from the reaction of 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene with dimethyl sulfoxide and collidine . Another method involves the dimerization of benzocyclobutenones in the presence of a simple base, where the temperature plays a crucial role in the reaction .
Industrial Production Methods: While specific industrial production methods for dibenzo[a,e]cyclooctene-5,6-dione are not extensively documented, the synthetic routes mentioned above can be scaled up for larger production. The choice of method depends on the desired yield, purity, and available resources.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced using standard reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields dibenzo[a,e]cyclooctene-5,6-dione, while reduction can lead to various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medicinal uses are not yet well-documented.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of dibenzo[a,e]cyclooctene-5,6-dione involves its interaction with molecular targets through its unique eight-membered ring structure. This structure allows it to participate in various chemical reactions, influencing molecular pathways and interactions. The exact molecular targets and pathways are still under investigation, but its ability to undergo oxidation and reduction reactions suggests potential roles in redox biology and catalysis .
Vergleich Mit ähnlichen Verbindungen
Dibenzo[a,e]cyclooctadiene: Similar in structure but lacks the dione functionality.
Cyclooctatetraenoquinone: A related compound with a similar ring structure but different functional groups.
Benzocyclobutenone: A precursor in the synthesis of dibenzo[a,e]cyclooctene-5,6-dione.
Uniqueness: Tricyclo[1040Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
1830-65-5 |
---|---|
Molekularformel |
C16H10O2 |
Molekulargewicht |
234.254 |
IUPAC-Name |
dibenzo[1,2-a:1/',2/'-f][8]annulene-5,6-dione |
InChI |
InChI=1S/C16H10O2/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(15)18/h1-10H |
InChI-Schlüssel |
LIUZFMZYBVWPQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C(=O)C2=O |
Synonyme |
Dibenzo[a,e]cyclooctene-5,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.